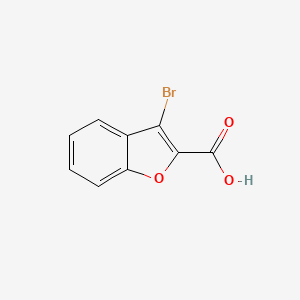
3-Bromobenzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromobenzofuran-2-carboxylic acid is a chemical compound with the CAS Number: 38281-53-7 . It has a molecular weight of 241.04 . It is usually in the form of a powder .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring substituted with a bromine atom and a carboxylic acid group . The InChI code for the compound is 1S/C9H5BrO3/c10-7-5-3-1-2-4-6 (5)13-8 (7)9 (11)12/h1-4H, (H,11,12) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 208-212 degrees Celsius . The compound has a molecular weight of 241.04 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Organic Chemistry
3-Bromobenzofuran-2-carboxylic acid is utilized in the field of chemical synthesis and organic chemistry. A study by Carrër et al. (2011) explores the synthesis of novel 3-aryl-2-arylamidobenzofurans using a Curtius rearrangement strategy from benzofuran-2-carboxylic acids. This process involves Suzuki-Miyaura cross-coupling and reveals an unusual reductive debromination, highlighting the intricate chemical behavior of this compound derivatives (Carrër et al., 2011).
Novel Compound Synthesis
Research by Sanjeeva et al. (2021) describes the synthesis of 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, starting from 5-bromobenzofuran-2-carboxylic acid. This study demonstrates the utility of this compound in producing novel series of triazoles, indicating its role in developing new chemical entities with potential applications (Sanjeeva et al., 2021).
Catalysis and Synthetic Methodologies
Research in the field of catalysis and synthetic methodologies also employs this compound. Katayama et al. (2016) discuss its use in an electrochemical reduction process to create various chemical structures, showcasing its versatility in synthetic chemistry (Katayama et al., 2016).
Antimicrobial Applications
The antimicrobial potential of compounds derived from this compound is also explored. Kumari et al. (2019) report on the synthesis of benzofuran aryl ureas and carbamates with noted antimicrobial activities, indicating its relevance in the search for new antimicrobial agents (Kumari et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Bromobenzofuran-2-carboxylic acid, a derivative of benzofuran, is known to have strong biological activities Benzofuran compounds are known to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may target a variety of cellular components, including proteins, enzymes, and nucleic acids.
Mode of Action
It is known that benzofuran derivatives interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting cellular processes . The compound’s bromine atom may enhance its reactivity, allowing it to form covalent bonds with its targets and modify their function.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds , it can be inferred that multiple pathways may be affected. These could include pathways related to cell growth and proliferation, oxidative stress response, and viral replication.
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and logp value , suggest that it may have good bioavailability
Result of Action
Based on the known biological activities of benzofuran compounds , it can be inferred that the compound may induce cell death in tumor cells, inhibit bacterial growth, reduce oxidative stress, and inhibit viral replication.
Propiedades
IUPAC Name |
3-bromo-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACCIKKHVJKRQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

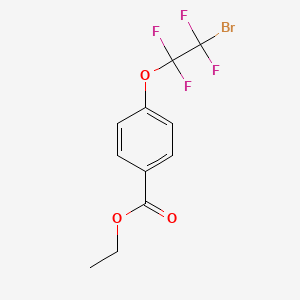
![N-(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2454696.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2454698.png)
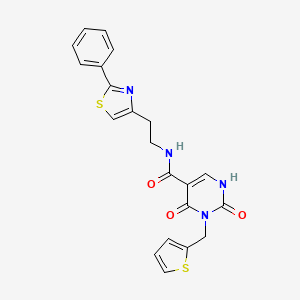

![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2454705.png)
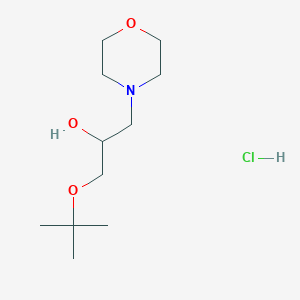
![N-(3-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2454708.png)


![8-(morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2454712.png)
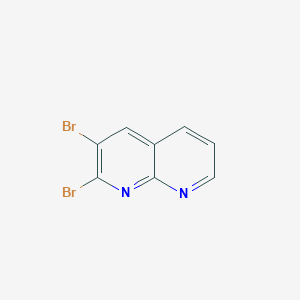
![2-[6-(cyclohexylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2454716.png)
![3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2454718.png)